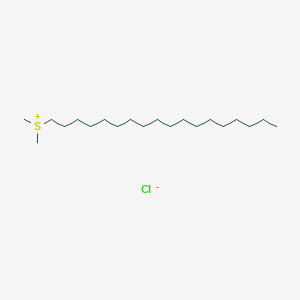

Dimethyl(octadecyl)sulfanium;chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonium chlorides can involve the reaction of a sulfoxide with hydroxyaromatic compounds in the presence of hydrochloric acid, as described in the third paper. This method has been used to prepare dimethyl-hydroxyaryl-sulfonium chlorides, which suggests that similar methods could potentially be applied to synthesize long-chain alkyl sulfonium chlorides like dimethyl(octadecyl)sulfanium chloride .

Molecular Structure Analysis

The structure of sulfonium salts is a key aspect of their chemistry. The papers provided do not directly address the molecular structure of dimethyl(octadecyl)sulfanium chloride, but they do discuss the structural analysis of related sulfonium compounds using techniques such as NMR spectroscopy and elemental analysis . These techniques are essential for confirming the structure of synthesized compounds.

Chemical Reactions Analysis

The papers discuss various reactions involving sulfonium compounds. For example, the first paper describes the reaction of a bicyclic compound with arene sulfenyl chlorides, leading to products of trans annular cyclization . The second paper also discusses heterocyclization reactions with sulfenyl chlorides . These reactions highlight the reactivity of sulfonium compounds and their potential to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not specifically mention the physical and chemical properties of dimethyl(octadecyl)sulfanium chloride, they do provide information on the properties of similar sulfonium compounds. For instance, the pyrolysis of sulfonium chlorides to yield thioethers as described in the third paper indicates the thermal stability and potential decomposition pathways of these salts . The solubility, melting points, and reactivity of sulfonium salts are important properties that can be inferred from such studies.

科学的研究の応用

Membrane Structure and Stability Modulation

Research on compounds like Dimethyl sulphoxide (DMSO) has shown significant effects on the stability and dynamics of biomembranes, which are crucial for cell biology applications. DMSO, for example, is known to modulate membrane structure, enhancing cryoprotection, cell fusion, and permeability. This property is vital for biomedical research and applications involving cell preservation and manipulation (Yu & Quinn, 1998).

Environmental and Ecosystem Impact

Studies on the climatically active gas dimethylsulphide (DMS) and its precursors highlight the complex nature of sulfur compounds in marine ecosystems. These investigations provide insights into the production, consumption, and atmospheric implications of sulfur compounds, essential for understanding and modeling climate change effects. This research underscores the necessity for comprehensive studies on sulfur compounds' roles in natural processes and their potential technological applications (Stefels et al., 2007).

Hydroprocessing Catalysts

Transition metal sulphides have been reviewed for their hydroprocessing capabilities, including the treatment of heavy oils and pollutants. These materials are crucial for environmental remediation and energy sector applications, offering pathways to more sustainable processing technologies. The review of metal sulphide precipitation, for example, integrates fundamental and applied research, suggesting potential for future consolidation and innovation in hydroprocessing and environmental applications (Lewis, 2010).

作用機序

Target of Action

Dimethyl(octadecyl)sulfanium;chloride is a research chemical

Mode of Action

Sulfonium compounds are known to participate in complex chemical transformations.

Biochemical Pathways

Sulfonium compounds are known to be involved in various chemical reactions.

Result of Action

It’s known that sulfonium compounds can participate in complex chemical transformations.

特性

IUPAC Name |

dimethyl(octadecyl)sulfanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSVIXNKUKAARM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(octadecyl)sulfanium chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)

![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)

![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)

![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)

![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)